Synthesis and Characterization of 4-(Oxiran-2-ylmethoxy)butan-1-ol: A Technical Guide
Synthesis and Characterization of 4-(Oxiran-2-ylmethoxy)butan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of the versatile chemical intermediate, 4-(oxiran-2-ylmethoxy)butan-1-ol. This bifunctional molecule, containing both a primary alcohol and an epoxide ring, serves as a valuable building block in various synthetic applications, including the development of novel pharmaceutical agents and advanced materials. This document outlines a detailed synthetic protocol and comprehensive characterization data to facilitate its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(oxiran-2-ylmethoxy)butan-1-ol is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol [1] |
| CAS Number | 4711-95-9[1][2][3] |
| Appearance | Colorless Liquid (predicted) |
| Boiling Point | Not reported |
| Density | Not reported |
| Solubility | Soluble in common organic solvents |
Synthesis Methodology
The synthesis of 4-(oxiran-2-ylmethoxy)butan-1-ol can be achieved through the selective mono-alkylation of 1,4-butanediol with epichlorohydrin under phase-transfer catalysis conditions. This method offers a robust and efficient route to the desired product, minimizing the formation of the bis-alkylated byproduct.
Experimental Protocol
Materials:
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1,4-butanediol
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Epichlorohydrin
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Sodium hydroxide (NaOH)
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Tetrabutylammonium bromide (TBAB)
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Toluene
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Deionized water
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with 1,4-butanediol (10 equivalents) and tetrabutylammonium bromide (0.1 equivalents). The flask is then placed in a controlled temperature bath.
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Addition of Base: A 50% (w/v) aqueous solution of sodium hydroxide (1.2 equivalents) is slowly added to the stirred mixture.
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Addition of Epichlorohydrin: Epichlorohydrin (1 equivalent) is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the reaction temperature at 40-50°C.
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Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (epichlorohydrin) is consumed.
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Workup: Upon completion, the reaction mixture is cooled to room temperature. Toluene is added to dilute the mixture, and the organic layer is washed sequentially with deionized water and brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure 4-(oxiran-2-ylmethoxy)butan-1-ol.
Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized 4-(oxiran-2-ylmethoxy)butan-1-ol. The following section details the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Predicted ¹H and ¹³C NMR data for the target compound are summarized below. Online prediction tools can provide valuable estimates for the chemical shifts.
¹H NMR (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | t | 2H | -CH₂-OH |
| ~3.50 | m | 2H | -O-CH₂-CH₂- |
| ~3.45 | dd | 1H | Oxirane -CH₂ (a) |
| ~3.15 | m | 1H | Oxirane -CH |
| ~2.80 | dd | 1H | Oxirane -CH₂ (b) |
| ~2.60 | t | 2H | -CH₂-O-Glycidyl |
| ~1.65 | m | 4H | -CH₂-CH₂- |
| ~2.50 | br s | 1H | -OH |
¹³C NMR (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~72.5 | -O-CH₂-Glycidyl |
| ~71.0 | -CH₂-O-CH₂- |
| ~62.0 | -CH₂-OH |
| ~51.0 | Oxirane -CH |
| ~44.0 | Oxirane -CH₂ |
| ~29.5 | -CH₂-CH₂-OH |
| ~26.0 | -CH₂-CH₂-O- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands expected for 4-(oxiran-2-ylmethoxy)butan-1-ol are listed below. A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration in alcohols. The presence of the epoxide ring is confirmed by the characteristic C-O-C stretching vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H Stretch (Alcohol) |
| 3050-2990 | Medium | C-H Stretch (Epoxide) |
| 2940-2860 | Strong | C-H Stretch (Alkyl) |
| 1250 | Strong | C-O-C Stretch (Epoxide, asymmetric) |
| 1100 | Strong | C-O Stretch (Ether and Alcohol) |
| 915 | Medium | C-O-C Stretch (Epoxide, symmetric) |
| 840 | Medium | C-O Stretch (Epoxide) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-(oxiran-2-ylmethoxy)butan-1-ol, the molecular ion peak [M]⁺ would be expected at m/z 146. Common fragmentation patterns for ethers include α-cleavage and cleavage of the C-O bond.
Expected Fragmentation:
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α-cleavage: Loss of an alkyl radical adjacent to the ether oxygen.
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C-O bond cleavage: Cleavage of the bond between the butoxy group and the glycidyl group.
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Loss of water: Dehydration from the alcohol functional group.
This comprehensive guide provides the necessary information for the successful synthesis and characterization of 4-(oxiran-2-ylmethoxy)butan-1-ol. The detailed protocols and expected analytical data will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
